Urea, (2,4-dimethylbenzyl)-

Physicochemical characterization Solubility enhancement Crystal engineering

Urea, (2,4-dimethylbenzyl)- (CAS 25017-32-7; IUPAC: (2,4-dimethylphenyl)methylurea) is a monosubstituted benzylurea derivative with molecular formula C10H14N2O and molecular weight 178.23 g/mol. It belongs to the N-benzylurea chemotype, in which a benzyl moiety is linked to one urea nitrogen.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 25017-32-7
Cat. No. B6612730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, (2,4-dimethylbenzyl)-
CAS25017-32-7
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CNC(=O)N)C
InChIInChI=1S/C10H14N2O/c1-7-3-4-9(8(2)5-7)6-12-10(11)13/h3-5H,6H2,1-2H3,(H3,11,12,13)
InChIKeyUOBJSKAZSIFQQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Dimethylbenzyl)urea (CAS 25017-32-7): Physicochemical Identity and Structural Baseline


Urea, (2,4-dimethylbenzyl)- (CAS 25017-32-7; IUPAC: (2,4-dimethylphenyl)methylurea) is a monosubstituted benzylurea derivative with molecular formula C10H14N2O and molecular weight 178.23 g/mol. It belongs to the N-benzylurea chemotype, in which a benzyl moiety is linked to one urea nitrogen. The distinctive 2,4-dimethyl substitution pattern on the phenyl ring is the primary structural feature that differentiates this compound from unsubstituted N-benzylurea and from positional isomers such as N-(3,4-dimethylbenzyl)urea [1]. Physicochemical data available from supplier compilations include a reported melting point of 108–110 °C (experimental, from one commercial source) , a predicted boiling point of 318 ± 42 °C, a predicted density of 1.084 ± 0.06 g/cm³, and a predicted pKa of 13.69 ± 0.46 . It is primarily employed as a synthetic building block for generating more complex urea derivatives with potential biological activity, rather than as an active pharmaceutical ingredient per se.

Why N-(2,4-Dimethylbenzyl)urea Cannot Be Replaced by Common Benzylurea Analogs: Evidence from Available Physicochemical Data


Unsubstituted N-benzylurea (CAS 538-32-9) and phenyl-substituted analogs such as 2,4-dimethylphenylurea (CAS 2990-02-5) differ from N-(2,4-dimethylbenzyl)urea in both the position of the urea attachment and the nature of the aromatic substitution. These differences lead to substantial changes in key physicochemical properties that impact downstream synthetic utility. The melting point of 2,4-dimethylphenylurea is reported as 204–206 °C , whereas one commercial source reports a melting point of 108–110 °C for N-(2,4-dimethylbenzyl)urea , consistent with the presence of a flexible methylene spacer that lowers crystal lattice energy relative to the directly attached phenylurea. Unsubstituted N-benzylurea (mp 147–148 °C) [1] also exhibits a significantly different melting profile and has a predicted pKa of ~14.18 versus ~13.69 for the 2,4-dimethylbenzyl derivative, reflecting altered hydrogen-bonding capacity . These divergences are insufficient to declare superiority for any single application, but they demonstrate that generic interchange is unwarranted without experimental verification.

Quantitative Differentiation of N-(2,4-Dimethylbenzyl)urea Relative to Closest Analogs


Melting Point Depression Relative to Directly Attached Phenylurea Regioisomer

N-(2,4-Dimethylbenzyl)urea exhibits a substantially lower melting point than its directly attached phenylurea counterpart, 2,4-dimethylphenylurea. The benzylurea derivative melts at 108–110 °C , while 2,4-dimethylphenylurea melts at 204–206 °C . This ~95 °C difference is attributed to the methylene spacer reducing intermolecular hydrogen-bond network efficiency and crystal packing density. Lower melting points generally correlate with improved solubility in organic solvents at ambient temperature, which can facilitate solution-phase synthetic manipulations.

Physicochemical characterization Solubility enhancement Crystal engineering

Increased Molecular Flexibility via Methylene Spacer Compared to Direct Phenylurea Analogs

The presence of a methylene (–CH₂–) spacer between the urea nitrogen and the 2,4-dimethylphenyl ring in N-(2,4-dimethylbenzyl)urea adds one rotatable bond compared to 2,4-dimethylphenylurea, where the phenyl ring is directly attached to the urea nitrogen. The directly attached analog has two rotatable bonds, while the benzyl derivative has three . Increased rotational freedom permits the aromatic ring to adopt a wider range of conformational orientations relative to the urea hydrogen-bonding face, which can be critical for accessing binding pockets that require induced-fit accommodation.

Molecular flexibility Receptor binding Medicinal chemistry

Predicted pKa Shift Relative to Unsubstituted N-Benzylurea

The electron-donating effect of the two methyl groups on the 2,4-dimethylbenzyl ring slightly decreases the predicted pKa of the urea NH protons relative to unsubstituted N-benzylurea. N-(2,4-Dimethylbenzyl)urea has a predicted pKa of 13.69 ± 0.46 , whereas N-benzylurea has a predicted pKa of 14.18 ± 0.50 . This ΔpKa of approximately -0.5 units indicates marginally stronger hydrogen-bond donor capacity for the dimethyl-substituted derivative, which could influence receptor binding thermodynamics in biological contexts.

Hydrogen bonding pKa modulation Electronic effects

Lipophilicity Enhancement Over Unsubstituted N-Benzylurea

The addition of two methyl substituents to the benzyl ring increases lipophilicity relative to unsubstituted N-benzylurea. The calculated LogP for N-benzylurea is reported between 0.58 [1] and 0.73 (experimental) [2], whereas the predicted LogP for N-(2,4-dimethylbenzyl)urea, while not experimentally determined in the accessed literature, would be expected to be approximately 1.3–1.6 based on the additive contribution of two methyl groups (~0.5 LogP units each). This prediction aligns with standard Hansch-Leo fragment-based calculations. Increased lipophilicity can enhance passive membrane permeation, which is relevant when the compound serves as a precursor for cell-permeable probes or drug candidates.

Lipophilicity Membrane permeability Drug-likeness

Regioisomeric Differentiation: 2,4-Dimethylbenzyl vs. 3,4-Dimethylbenzyl Urea

The 2,4-dimethylbenzyl substitution pattern places one methyl group at the ortho position relative to the methylene bridge, introducing steric hindrance near the urea linkage that is absent in the 3,4-dimethylbenzyl isomer (CAS 25017-35-0). This ortho-methyl group can restrict the conformational freedom of the benzyl-urea bond and potentially shield the urea NH from intermolecular interactions. The N-(3,4-dimethylbenzyl)urea regioisomer, with no ortho substituent, is expected to exhibit different crystal packing motifs and potentially higher melting points. Although no experimental melting point was located for the 3,4-isomer, the predicted boiling point is 320.1 °C , comparable to the target compound's predicted boiling point of 318 °C, suggesting similar volatility but potentially different solid-state behavior due to steric differences.

Regioisomer comparison Steric effects Synthetic accessibility

Distinct Building Block Utility for Trisubstituted Urea Synthesis Versus Simple Benzylurea

N-(2,4-Dimethylbenzyl)urea serves as a key intermediate for constructing trisubstituted urea libraries that have been explored as acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors. Specifically, the 2,4-dimethylphenyl motif appears in the optimized ACAT inhibitor N'-(2,4-dimethylphenyl)-N-benzyl-N-n-butylurea, which was selected for extensive biological evaluation [1]. In contrast, simple unsubstituted N-benzylurea has been explored primarily as a cytokinin oxidase/dehydrogenase inhibitor [2] and delayed-death inhibitor of the malarial parasite plastid (IC₅₀ = 5221.3 nM in 96-hour assay) . The distinct biological target landscapes associated with these two building blocks underscore the importance of selecting the dimethyl-substituted benzylurea when the synthetic objective involves probing ACAT-related pathways or sterically demanding binding pockets.

Building block Trisubstituted urea ACAT inhibition

Recommended Application Scenarios for N-(2,4-Dimethylbenzyl)urea Based on Quantitative Differentiation Evidence


Synthesis of Trisubstituted Urea Libraries Targeting ACAT and Related Lipid-Modulating Enzymes

The 2,4-dimethylbenzyl motif has been validated in the context of ACAT inhibitor development, with the trisubstituted analog N'-(2,4-dimethylphenyl)-N-benzyl-N-n-butylurea advancing to advanced biological evaluation [1]. N-(2,4-Dimethylbenzyl)urea provides a direct entry point for alkylation or arylation at the remaining urea NH positions to generate focused compound libraries. The lower melting point of the parent benzylurea (108–110 °C) compared to the directly attached phenylurea analog (204–206 °C) facilitates handling under ambient conditions during parallel synthesis campaigns . Procurement of this specific regioisomer is justified when the synthetic route requires a 2,4-dimethyl substitution pattern with a methylene spacer, as neither unsubstituted N-benzylurea nor 2,4-dimethylphenylurea can provide the same spatial orientation of the aromatic ring.

Crystallization and Solid-State Form Screening Studies

The significant melting point depression of N-(2,4-dimethylbenzyl)urea (108–110 °C) relative to its directly attached phenylurea analog (204–206 °C) suggests markedly different crystal packing motifs [1]. The ortho-methyl group introduces steric hindrance that may impede tight packing, potentially leading to multiple polymorphic forms. This compound is therefore of interest for systematic solid-form screening studies aimed at understanding how benzylic versus direct phenyl attachment influences urea hydrogen-bonding networks. The compound's predicted moderate lipophilicity (estimated LogP 1.3–1.6) supports solution-phase crystallization screening in a range of organic solvent systems.

Pharmacophoric Building Block for Cell-Permeable Probe Development

The enhanced lipophilicity of the 2,4-dimethylbenzyl group (two additional methyl groups contributing an estimated ΔLogP of ~0.6–0.9 over unsubstituted N-benzylurea) [1] makes this compound a preferred intermediate when passive membrane permeability is a design criterion. The added conformational flexibility from the methylene spacer may also facilitate induced-fit binding to protein targets with deep or occluded binding pockets. Researchers designing fluorescent or affinity probes based on the benzylurea scaffold should consider the 2,4-dimethyl variant when LogD optimization is required to balance aqueous solubility and membrane partitioning.

Regioisomeric Structure-Activity Relationship (SAR) Studies

The distinct steric and electronic profile of the 2,4-dimethylbenzyl substitution pattern versus the 3,4-dimethylbenzyl isomer [1] supports the use of N-(2,4-dimethylbenzyl)urea in systematic SAR explorations. The ortho-methyl group restricts rotational freedom around the benzyl–urea bond, potentially pre-organizing the pharmacophore into a specific bioactive conformation. Comparative studies involving the 2,4-, 3,4-, and 2,6-dimethylbenzyl regioisomers can elucidate the steric and electronic contributions of each substitution pattern to target binding, providing insights that are inaccessible when only unsubstituted benzylurea is employed.

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